molecular formula C15H12N2S B2387092 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole CAS No. 1217863-43-8

5-Methyl-4-phenyl-2-(4-pyridyl)thiazole

Cat. No.: B2387092
CAS No.: 1217863-43-8
M. Wt: 252.34
InChI Key: OVYUDBFTPUKSRA-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a heterocyclic compound with the molecular formula C15H12N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Future Directions

Thiazoles, including “5-Methyl-4-phenyl-2-(4-pyridyl)thiazole”, have a wide range of biological activities, making them a promising area for future research . The design and structure-activity relationship of bioactive molecules containing a thiazole ring could be a valuable direction for future studies .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been found to interact with multiple receptors, influencing a variety of biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. As a solid compound , it may have different absorption and distribution characteristics compared to liquid compounds

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific effects of this compound may vary depending on its targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-2-(4-pyridyl)thiazole with methyl iodide under basic conditions to introduce the methyl group at the 5-position . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or pyridyl rings, often using halogenating agents or nitrating mixtures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine in carbon tetrachloride or nitrating mixtures of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Properties

IUPAC Name

5-methyl-4-phenyl-2-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYUDBFTPUKSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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